1-[(3-Bromophenyl)methyl]piperidine hydrochloride
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Overview
Description
1-[(3-Bromophenyl)methyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a bromophenyl group enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]piperidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in phenyl derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules. The exact pathways and targets depend on the specific application and the nature of the substituents on the piperidine ring.
Comparison with Similar Compounds
1-Benzylpiperidine: Similar structure but lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromobenzylamine: Contains the bromophenyl group but lacks the piperidine ring, leading to different pharmacological properties.
Piperidine Hydrochloride: The parent compound without the bromophenyl group, used as a precursor in various chemical syntheses.
Uniqueness: 1-[(3-Bromophenyl)methyl]piperidine hydrochloride is unique due to the presence of both the bromophenyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDJIIURAARODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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